Cas no 17612-91-8 (Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride)

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride structure
17612-91-8 structure
商品名:Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride
CAS番号:17612-91-8
MF:C4H10ClNOS
メガワット:155.646298885345
CID:865608
PubChem ID:519453

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-aminoethyl thiolacetate hydrochloride
    • Thioacetic acid S-(2-amino-ethyl) ester hydrochloride
    • 1-trimethylsiloxy-ethane-2-thiol
    • 2-[(Trimethylsilyl)oxy]ethanethiol
    • 2-acetylsulfanylethylammonium chloride
    • 2-mercaptoethyl trimethylsilyl ether
    • AC1LBALV
    • AG-K-66654
    • chlorhydrate de S-acetylcysteamine
    • CTK1B5603
    • Ethanethiol, 2-trimethylsiloxy-
    • HSCH2CH2OTMS
    • S-2-aminoethyl ethanethioate hydrochloride
    • S-acetylcysteamine hydrochloride
    • trimethyl(2-mercaptoethoxy)silane
    • trimethyl-hydroxyl silylated thiol
    • S-(2-Aminoethyl) ethanethioate hydrochloride
    • THIOACETIC ACID S-(2-AMINO-ETHYL) ESTERHYDROCHLORIDE
    • S-(2-aminoethyl)ethanethioatehydrochloride
    • AWSDWONPEAAYIB-UHFFFAOYSA-N
    • S-(2-aminoethyl) ethanethioate;hydrochloride
    • EN300-6497870
    • Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride
    • J-011166
    • 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
    • SCHEMBL5967571
    • Thioacetic acid s-(2-amino-ethyl)ester hydrochloride
    • DTXSID30938761
    • 17612-91-8
    • CS-0256575
    • Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
    • CHEMBL540544
    • S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)
    • AKOS015848220
    • S-(2-aminoethyl) ethanethioate hydrochloride;
    • FT-0677227
    • WLZ2868
    • G19320
    • Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride
    • MDL: MFCD01672875
    • インチ: 1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H
    • InChIKey: AWSDWONPEAAYIB-UHFFFAOYSA-N
    • ほほえんだ: Cl.S(C(C)=O)CCN

計算された属性

  • せいみつぶんしりょう: 155.0173
  • どういたいしつりょう: 155.017162
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 64.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70

じっけんとくせい

  • ふってん: 184.7°C at 760 mmHg
  • フラッシュポイント: 65.5°C
  • PSA: 43.09

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:(BD360867)

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T343908-100mg
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride
17612-91-8
100mg
$190.00 2023-05-17
TRC
T343908-250mg
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride
17612-91-8
250mg
$379.00 2023-05-17
Enamine
EN300-6497870-0.5g
1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
17612-91-8 95%
0.5g
$164.0 2023-05-31
Enamine
EN300-6497870-0.1g
1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
17612-91-8 95%
0.1g
$72.0 2023-05-31
1PlusChem
1P0021WX-500mg
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
17612-91-8 95%
500mg
$257.00 2024-06-19
1PlusChem
1P0021WX-1g
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
17612-91-8 95%
1g
$312.00 2024-06-19
1PlusChem
1P0021WX-2.5g
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
17612-91-8 95%
2.5g
$607.00 2024-06-19
A2B Chem LLC
AA94993-100mg
S-(2-Aminoethyl) ethanethioate hydrochloride
17612-91-8 95%
100mg
$111.00 2024-04-20
Aaron
AR002259-500mg
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
17612-91-8 95%
500mg
$251.00 2025-02-14
Aaron
AR002259-10g
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
17612-91-8 95%
10g
$2364.00 2023-12-15

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 関連文献

Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochlorideに関する追加情報

Professional Introduction to 2-aminoethyl thiolacetate hydrochloride (CAS No. 17612-91-8)

2-aminoethyl thiolacetate hydrochloride, identified by the Chemical Abstracts Service registry number 17612-91-8, is a specialized compound with significant applications in the field of pharmaceuticals and biochemical research. This compound, characterized by its thiolacetate moiety and hydrochloride salt form, has garnered attention due to its versatile reactivity and potential utility in drug development and molecular biology studies.

The structure of 2-aminoethyl thiolacetate hydrochloride consists of a primary amine group, an ethyl chain, and a thiolacetate functional group, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it a valuable reagent for various biochemical assays and synthetic applications. This compound’s ability to participate in nucleophilic substitution reactions and its stability under controlled conditions have made it a preferred choice in laboratory settings.

In recent years, 2-aminoethyl thiolacetate hydrochloride has been explored for its role in the synthesis of bioactive molecules. Its thiol group is particularly useful in forming disulfide bonds, which are critical for the stabilization of protein structures. Additionally, the amine functionality allows for further derivatization, enabling the creation of peptidomimetics and other pharmacologically relevant compounds. These attributes have positioned this compound as a key intermediate in the development of novel therapeutic agents.

One of the most compelling aspects of 2-aminoethyl thiolacetate hydrochloride is its application in drug discovery pipelines. Researchers have leveraged its structural features to design molecules that interact with biological targets with high specificity. For instance, studies have demonstrated its utility in generating libraries of sulfonamide-based inhibitors, which are known for their antimicrobial and anti-inflammatory properties. The ability to modify the core structure while maintaining biological activity has made this compound a cornerstone in medicinal chemistry efforts.

The pharmaceutical industry has also shown interest in 2-aminoethyl thiolacetate hydrochloride due to its potential as a precursor for enzyme inhibitors. By incorporating this compound into synthetic routes, scientists have developed molecules that modulate enzyme activity, offering promising leads for treating diseases such as cancer and neurodegenerative disorders. The versatility of its functional groups allows for fine-tuning of pharmacokinetic properties, ensuring improved drug efficacy and reduced side effects.

Advances in computational chemistry have further enhanced the utility of 2-aminoethyl thiolacetate hydrochloride. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These simulations have guided the optimization of lead compounds, reducing the time and cost associated with traditional trial-and-error approaches. As computational methods continue to evolve, the role of this compound in drug design is expected to expand even further.

Moreover, 2-aminoethyl thiolacetate hydrochloride has found applications beyond pharmaceuticals. In agrochemical research, it has been used to develop novel pesticides that target specific enzymes in pests while minimizing environmental impact. Its ability to form stable complexes with metal ions has also been exploited in catalytic systems, improving reaction efficiencies in industrial processes. These diverse applications underscore the compound’s broad utility across multiple scientific disciplines.

The synthesis of 2-aminoethyl thiolacetate hydrochloride involves well-established organic chemistry techniques, ensuring high yields and purity levels suitable for research and industrial use. Recent improvements in synthetic methodologies have further streamlined its production, making it more accessible to researchers worldwide. Techniques such as continuous flow chemistry have enabled scalable synthesis while maintaining consistency in quality control measures.

In conclusion, 2-aminoethyl thiolacetate hydrochloride (CAS No. 17612-91-8) is a multifaceted compound with far-reaching implications in pharmaceuticals, biochemistry, and material science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As advancements continue to emerge, the importance of this compound is expected to grow, solidifying its place as a cornerstone of modern chemical research.

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